4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
CAS No.: 297172-18-0
Cat. No.: VC3758620
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 297172-18-0 |
|---|---|
| Molecular Formula | C8H14N4 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 4-(4-methyl-1,2,4-triazol-3-yl)piperidine |
| Standard InChI | InChI=1S/C8H14N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3 |
| Standard InChI Key | LBGLYAJNIDZGGO-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1C2CCNCC2 |
| Canonical SMILES | CN1C=NN=C1C2CCNCC2 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound consists of a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) linked via a methylene group to a 4-methyl-4H-1,2,4-triazole ring. The triazole component is a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4, with a methyl group substituent at position 4 . This arrangement confers both lipophilic and hydrogen-bonding capabilities, critical for interactions with biological targets.
Molecular Formula and Weight
The molecular formula is C9H16N4, with a calculated molecular weight of 180.25 g/mol . The presence of multiple nitrogen atoms enhances its solubility in polar solvents, while the piperidine ring contributes to conformational flexibility.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Key absorptions include N–H stretches at 3,300–3,400 cm⁻¹ (piperidine) and C=N stretches at 1,600–1,650 cm⁻¹ (triazole) .
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence (Scheme 1):
-
Piperidine Functionalization: 4-Piperidinecarboxylate is reacted with hydrazine to form 4-hydrazinocarbonylpiperidine .
-
Triazole Formation: Cyclization with methyl isothiocyanate yields the 1,2,4-triazole core .
-
Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, enhancing stability.
Key Intermediate: 1-(4-Toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine
This intermediate is critical for introducing thiol groups, enabling further derivatization. Reaction with N-alkyl/phenyl-2-bromoethanamides yields analogs with varied biological activities .
Industrial Manufacturing
Industrial processes optimize yield (>85%) and purity (>97%) using continuous-flow reactors and automated purification systems. Quality control employs high-performance liquid chromatography (HPLC) and mass spectrometry .
Biological Activities and Mechanisms
Antimicrobial Properties
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine exhibits broad-spectrum antimicrobial activity (Table 1):
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 12.5 |
| Escherichia coli | 12 | 25.0 |
| Candida albicans | 10 | 50.0 |
Mechanistically, the compound disrupts microbial cell membranes via hydrophobic interactions and inhibits DNA gyrase.
Enzyme Inhibition
Derivatives of this compound show potent inhibition against enzymes linked to neurodegenerative and metabolic disorders:
-
Acetylcholinesterase (AChE): IC50 = 0.73 ± 0.54 µM (compared to donepezil, IC50 = 0.08 µM) .
-
α-Glucosidase: IC50 = 36.74 ± 1.24 µM, suggesting antidiabetic potential .
-
Urease: IC50 = 19.35 ± 1.28 µM, relevant for treating Helicobacter pylori infections .
The triazole moiety coordinates with enzyme active sites, while the piperidine group enhances membrane permeability .
Applications in Medicinal Chemistry
Anticancer Agents
Structural analogs induce apoptosis in cancer cells by activating caspase-3 and suppressing Bcl-2 expression. For example, a derivative with a cyclohexyl substituent showed 80% cytotoxicity against MCF-7 breast cancer cells at 10 µM.
Corrosion Inhibition
In industrial settings, the compound forms self-assembled monolayers on metal surfaces, reducing corrosion rates by 70% in acidic environments . This is attributed to thiol group adsorption and formation of protective films .
Recent Advancements and Future Directions
Drug Delivery Systems
Nanoparticle-encapsulated formulations have improved bioavailability by 40% in rodent models, addressing solubility limitations .
Computational Modeling
Molecular docking studies predict strong binding to AChE (ΔG = −9.8 kcal/mol) and α-glucosidase (ΔG = −8.2 kcal/mol), guiding the design of next-generation inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume